(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane
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Overview
Description
(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-oxa-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane typically involves a series of regio- and diastereoselective reactions. One common method is the intramolecular 1,3-dipolar nitrone cycloaddition reaction, which involves the reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides . This method is efficient and operationally simple, often yielding high amounts of the desired bicyclic isoxazolidines under catalyst-free conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis platforms to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets. This can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane: A simpler analog without the sulfonyl and styryl groups, often used as a scaffold in organic synthesis.
Bicyclo[3.3.0]octane: Another bicyclic compound with a different ring fusion pattern, used in the synthesis of natural products and pharmaceuticals.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with applications in medicinal chemistry.
Uniqueness
What sets (1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
8-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-3-oxa-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-12-2-4-13(5-3-12)8-9-20(17,18)16-14-6-7-15(16)11-19-10-14/h2-5,8-9,14-15H,6-7,10-11H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUJKTBTTIKLNR-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2C3CCC2COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2C3CCC2COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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